molecular formula C9H7ClF2O2 B13085375 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid

Katalognummer: B13085375
Molekulargewicht: 220.60 g/mol
InChI-Schlüssel: FPCJSMDHMODMOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a phenyl ring, along with a fluoroacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.

    Methylation: Addition of a methyl group to the phenyl ring.

    Carboxylation: Formation of the fluoroacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the fluoroacetic acid moiety to a primary alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Production of carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. These interactions can lead to:

    Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Disruption of Cellular Processes: Interfering with cellular pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid
  • 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-chloroacetic acid
  • 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-bromoacetic acid

Uniqueness

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Eigenschaften

Molekularformel

C9H7ClF2O2

Molekulargewicht

220.60 g/mol

IUPAC-Name

2-(4-chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H7ClF2O2/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8H,1H3,(H,13,14)

InChI-Schlüssel

FPCJSMDHMODMOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1F)C(C(=O)O)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.